1,4-Diguanidiniumylbutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H18N6+2 |
|---|---|
Molecular Weight |
174.25 g/mol |
IUPAC Name |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
InChI Key |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
Canonical SMILES |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,4 Diguanidiniumylbutane
Strategies for Butane (B89635) Scaffold Assembly and Functionalization
The assembly of the C4 backbone and the introduction of terminal nitrogen functionalities are pivotal steps in the synthesis of 1,4-diaminobutane (B46682). Various synthetic routes have been developed, starting from readily available and cost-effective materials. These strategies can be broadly categorized into the synthesis of 1,4-diaminobutane itself and the preparation of its precursor, butane-1,4-diol, which can be subsequently converted to the diamine.
The industrial and laboratory-scale synthesis of 1,4-diaminobutane, also known as putrescine, is well-established, with several methods offering viable routes to this key intermediate.
Reductive amination is a powerful method for the formation of amines from carbonyl compounds or nitriles. In the context of 1,4-diaminobutane synthesis, the reductive amination of succinonitrile is a prominent industrial method. This process involves the hydrogenation of succinonitrile under high pressure and temperature in the presence of a catalyst.
The reaction proceeds via the reduction of the nitrile groups to imines, which are then further reduced to primary amines. A variety of catalysts can be employed for this transformation, with cobalt and nickel-based catalysts being common choices. The selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired diamine and minimize the formation of byproducts, such as cyclic amines.
| Starting Material | Key Reagents and Conditions | Product | Noteworthy Aspects |
| Succinonitrile | Hydrogen (H₂), High Pressure, High Temperature, Catalyst (e.g., Co, Ni) | 1,4-Diaminobutane | An important industrial route to 1,4-diaminobutane. mdpi.com |
The reaction of halogenated butanes with ammonia (B1221849) or its surrogates provides a direct route to 1,4-diaminobutane. Both 1,4-dibromobutane and 1,4-dichlorobutane can serve as starting materials for this nucleophilic substitution reaction.
The reaction with excess ammonia is typically carried out under pressure to ensure the displacement of both halide atoms. askfilo.com While conceptually straightforward, this method can sometimes be complicated by the formation of secondary and tertiary amines, as well as quaternary ammonium salts, due to the further reaction of the initially formed amines with the alkyl halide. To circumvent this, alternative nitrogen nucleophiles, such as phthalimide (in the Gabriel synthesis) followed by hydrolysis, can be employed to selectively yield the primary diamine.
| Starting Material | Reagent | Product |
| 1,4-Dichlorobutane | Excess Ammonia (NH₃) | 1,4-Diaminobutane askfilo.com |
| 1,4-Dibromobutane | Potassium Phthalimide, followed by Hydrazine | 1,4-Diaminobutane |
A two-stage synthesis starting from 1,4-dibromobutane can also be employed, where the first stage involves reaction with aqueous ethanolic potassium cyanide to form the dinitrile, followed by catalytic hydrogenation in the second stage. quizlet.com
Tetrahydrofuran (THF), a readily available cyclic ether, can be utilized as a precursor for 1,4-disubstituted butanes. The ring-opening of THF can be achieved under various conditions to introduce functional groups at the 1 and 4 positions, which can then be converted to amino groups.
One approach involves the reaction of THF with hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst to yield 1,4-dibromobutane. youtube.com This dihalide can then be converted to 1,4-diaminobutane as described in the previous section. Another method involves the palladium-catalyzed reaction of peroxidic THF with primary aromatic amines in the presence of hydrogen, which results in ring opening to give 4-N-arylamino-1-butanols. nih.gov While this latter method does not directly produce 1,4-diaminobutane, it demonstrates the utility of THF ring-opening in generating 1,4-functionalized butane scaffolds.
| Starting Material | Key Reagents | Intermediate Product |
| Tetrahydrofuran (THF) | Hydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄) | 1,4-Dibromobutane youtube.com |
Butadiene, a C4 diene, serves as a versatile starting material for the synthesis of various butane derivatives, including precursors to 1,4-diaminobutane. One industrial process developed by Mitsubishi Chemical involves a three-step route starting from butadiene. chemicalbook.com
The first step is the catalytic reaction of butadiene with acetic acid in the presence of a palladium catalyst to produce 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield 1,4-diacetoxybutane. Finally, hydrolysis of the diacetate furnishes butane-1,4-diol, which can be subsequently converted to 1,4-diaminobutane.
| Starting Material | Key Steps | Final Precursor |
| Butadiene | 1. Catalytic acetoxylation2. Hydrogenation3. Hydrolysis | Butane-1,4-diol chemicalbook.com |
Butane-1,4-diol is a crucial intermediate that can be readily converted to 1,4-diaminobutane through various chemical transformations, such as reaction with ammonia over a dehydrating catalyst. Several large-scale industrial processes are dedicated to the production of butane-1,4-diol.
One of the most significant is the Reppe process, which utilizes acetylene and formaldehyde as starting materials. chemicalbook.com In this process, acetylene reacts with two equivalents of formaldehyde in the presence of a copper-bismuth catalyst to form 1,4-butynediol. sci-hub.senih.gov Subsequent hydrogenation of the butynediol over a nickel-based catalyst yields butane-1,4-diol. chemicalbook.com
Another major industrial route is the hydrogenation of maleic anhydride (B1165640). sci-hub.se Maleic anhydride, which can be produced from the oxidation of n-butane, is esterified with an alcohol (e.g., methanol) to form the corresponding dialkyl maleate. This diester is then hydrogenated in the gas phase over a copper catalyst to produce butane-1,4-diol. sci-hub.se
| Feedstock | Process | Key Intermediates |
| Acetylene and Formaldehyde | Reppe Process | 1,4-Butynediol chemicalbook.comsci-hub.se |
| Maleic Anhydride | Hydrogenation | Dialkyl Maleate sci-hub.se |
| Butadiene | Mitsubishi Process | 1,4-Diacetoxy-2-butene, 1,4-Diacetoxybutane chemicalbook.com |
Synthetic Routes to 1,4-Diaminobutane Precursors
Guanidinium (B1211019) Group Installation Techniques
The introduction of the guanidinium group is a critical step in the synthesis of 1,4-diguanidiniumylbutane. The high basicity and nucleophilicity of the guanidine (B92328) moiety necessitate careful planning, often involving the use of protecting groups to prevent unwanted side reactions. nih.gov
Direct Guanidinylation Reactions
Direct guanidinylation involves the reaction of 1,4-diaminobutane with a guanidinylating agent. This method is often preferred for its straightforwardness and atom economy. A common and effective approach is the use of protected guanidinylating reagents to control the reactivity and ensure selective formation of the desired product.
One well-documented method employs N,N'-di-Boc-N''-triflylguanidine, also known as Goodman's reagent. nih.gov In this reaction, both amino groups of 1,4-diaminobutane are converted to N,N'-di-Boc-protected guanidino groups. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, and may be facilitated by a non-nucleophilic base like triethylamine to scavenge the triflic acid byproduct. The use of Boc (tert-butoxycarbonyl) protecting groups is advantageous as they can be readily removed under acidic conditions to yield the final this compound salt.
A representative protocol for the direct guanidinylation of 1,4-diaminobutane is as follows: 1,4-diaminobutane is dissolved in a solvent like dichloromethane. A slight excess of a protected guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, is added. The reaction mixture is stirred at a controlled temperature, often ambient, for a specified duration to ensure complete conversion. The resulting protected 1,4-diguanidinobutane is then isolated and purified. Finally, the protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the this compound salt in high yield. nih.govnih.gov
The direct guanidinylation approach offers high yields, often exceeding 90% for the protected intermediate, making it an efficient route for the synthesis of 1,4-diguanidinobutane. nih.gov
Multistep Convergent Synthesis of Diguanidiniumylbutane
A multistep convergent synthesis offers an alternative strategy where the guanidino moieties and the butane linker are prepared separately and then combined. This approach can be advantageous for the synthesis of more complex or asymmetrically substituted analogs. While less common for the direct synthesis of the parent this compound, the principles of convergent synthesis are well-established in organic chemistry.
A plausible convergent route could involve the following conceptual steps:
Preparation of a Guanidino Building Block: A protected guanidine with a reactive functional group, for instance, a two-carbon aldehyde or alcohol (e.g., N,N'-di-Boc-guanidinoacetaldehyde), is synthesized. The synthesis of such functionalized guanidines has been reported and they serve as versatile building blocks. researchgate.net
Dimerization/Coupling: Two equivalents of the guanidino building block are then coupled to form the four-carbon butane backbone. For example, a Wittig-type reaction or a reductive amination followed by dimerization could be employed.
Final Deprotection: The protecting groups on the guanidino functions are removed to yield the final product.
This convergent approach allows for greater modularity and can be adapted for the synthesis of a wider range of derivatives. The key is the successful preparation and coupling of the guanidino-functionalized synthons. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. This includes the selection of appropriate catalytic systems, solvents, temperature, and pressure.
Catalytic Systems and Their Mechanistic Roles
While direct guanidinylation with highly reactive reagents may not always require a catalyst, certain guanidinylation reactions can be significantly enhanced by the use of catalysts. Various metal-based and organocatalysts have been developed for guanidinylation reactions.
Palladium and Copper Catalysts: Palladium- and copper-catalyzed reactions have been employed for the synthesis of substituted guanidines. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, facilitating the attachment of a guanidino group to an organic scaffold. The catalytic cycle typically involves oxidative addition of the catalyst to a substrate, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.
Scandium(III) Triflate: This Lewis acid has been shown to catalyze the guanylation of amines with cyanamide (B42294) under mild, aqueous conditions. organic-chemistry.org The catalyst activates the cyanamide, making it more susceptible to nucleophilic attack by the amine.
DMAP: In some guanidinylation reactions using S-methylisothiourea reagents, the addition of 4-dimethylaminopyridine (DMAP) has been shown to accelerate the reaction. organic-chemistry.org DMAP likely acts as a nucleophilic catalyst, forming a more reactive intermediate with the guanidinylating agent.
The choice of catalyst depends on the specific guanidinylating agent and the substrate. The primary role of the catalyst is to lower the activation energy of the reaction, thereby increasing the reaction rate and often allowing for milder reaction conditions.
| Catalyst | Guanidinylating Agent | Substrate | Role of Catalyst |
| Palladium Complexes | Aryl halides/triflates | Protected guanidine | Facilitates C-N bond formation via cross-coupling. |
| Copper(I) Salts | Cyanamides | Amines | Activates the cyanamide for nucleophilic attack. |
| Scandium(III) Triflate | Cyanamide | Amines | Lewis acid activation of the guanidinylating agent. |
| 4-DMAP | S-methylisothioureas | Amines | Nucleophilic catalysis to form a more reactive intermediate. |
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent can have a profound impact on the efficacy and selectivity of guanidinylation reactions. The solvent's polarity, ability to solvate reactants and intermediates, and its own potential reactivity must be considered.
For the direct guanidinylation of 1,4-diaminobutane, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. nih.govsigmaaldrich.com These solvents are generally inert under the reaction conditions and effectively dissolve the reactants. The use of high-purity, moisture-free solvents is critical, as water can react with some of the reactive intermediates, leading to decomposition and reduced yields. nih.gov
In some catalytic systems, the solvent can play a more active role in the reaction mechanism. For instance, in peptide coupling reactions that can sometimes lead to guanidinylation as a side reaction, the choice of solvent can influence the reaction pathway. rsc.orguni-kiel.de The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate.
| Solvent | Polarity | Typical Application in Guanidinylation | Considerations |
| Dichloromethane (DCM) | Polar aprotic | Direct guanidinylation with protected reagents. | Good solubility for many organic compounds; must be dry. |
| Tetrahydrofuran (THF) | Polar aprotic | Guanidinylation of amines. | Good solvating properties; must be dry and free of peroxides. |
| Acetonitrile | Polar aprotic | Catalytic guanidinylation reactions. | Can coordinate with metal catalysts, influencing their reactivity. |
| Water | Polar protic | Guanylation with certain water-stable reagents and catalysts. | Environmentally friendly; suitable for water-soluble substrates. |
Temperature and Pressure Optimization
Temperature is a critical parameter in controlling the rate of guanidinylation reactions. Many direct guanidinylation reactions are carried out at room temperature to minimize side reactions. sigmaaldrich.com However, in some cases, elevated temperatures may be necessary to drive the reaction to completion, especially with less reactive substrates or guanidinylating agents. For instance, some protocols suggest heating the reaction mixture to around 30-40°C. nih.gov Optimization studies have shown that for certain guanidination procedures, reaction times can be significantly reduced from hours to minutes by increasing the temperature, for example, to 65°C. researchgate.net
The effect of pressure on guanidinylation reactions is less commonly reported for the synthesis of this compound. However, for the synthesis of guanidine itself from urea (B33335), sulfur dioxide, and ammonia, pressure is a key parameter. researchgate.net In this industrial process, the reaction is carried out under pressure to increase the concentration of the gaseous reactants and drive the equilibrium towards the product. For laboratory-scale synthesis of this compound, the reactions are typically conducted at atmospheric pressure. However, in reactions involving gaseous byproducts, such as the decomposition of Boc protecting groups which can release isobutene and carbon dioxide, ensuring that any pressure buildup can be safely released is important. nih.gov
| Parameter | General Range | Effect on Reaction |
| Temperature | 0°C to 65°C | Increasing temperature generally increases the reaction rate but may also lead to side reactions. Lower temperatures can improve selectivity. |
| Pressure | Atmospheric | Most laboratory-scale guanidinylations are performed at atmospheric pressure. Elevated pressure is more relevant for industrial-scale syntheses involving gaseous reactants. |
Derivatization Strategies for Structural Modification and Functionalization
The presence of multiple reactive nitrogen centers in the guanidinium groups of this compound provides ample opportunities for chemical modification. The reactivity of these groups can be modulated through the use of protecting groups and by carefully controlling reaction conditions to achieve desired levels of substitution and regioselectivity.
Acylation of the guanidinium groups in this compound introduces carbonyl functionalities, which can significantly alter the electronic and steric properties of the molecule. The reaction typically involves the treatment of the guanidinium compound with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.
The degree of acylation can be controlled by the stoichiometry of the acylating agent and the reaction conditions. Mono-, di-, tri-, and even tetra-acylated products can potentially be formed. To achieve selectivity, the use of protecting groups on one of the guanidinium nitrogens may be necessary. For instance, N,N'-bis-aryl-N''-acylguanidines have been synthesized and their complex isomerism studied, highlighting the structural diversity achievable through acylation rsc.org.
Table 1: Examples of Acylating Agents for Guanidines
| Acylating Agent | Product Type | Reference |
|---|---|---|
| Acyl Chlorides | N-Acylguanidines | rsc.org |
| Acid Anhydrides | N-Acylguanidines | rsc.org |
This table is illustrative and based on general acylation reactions of guanidines.
Detailed research on the direct bis-acylation of this compound is not extensively documented in publicly available literature. However, studies on the acylation of other guanidine-containing molecules provide insights into potential synthetic routes rsc.org.
Alkylation of the amine and imine nitrogens within the guanidinium groups of this compound introduces alkyl substituents, thereby increasing the steric bulk and modifying the hydrogen-bonding capabilities of the molecule. The regioselectivity of alkylation can be a significant challenge due to the presence of multiple nucleophilic nitrogen atoms.
The use of protecting groups, such as tert-butoxycarbonyl (Boc), can be employed to direct the alkylation to a specific nitrogen atom. For instance, in the synthesis of bis-cyclic guanidines, a multi-step process involving protection, acylation, reduction, and subsequent cyclization with cyanogen bromide has been utilized to achieve complex architectures nih.gov. The synthesis of argicyclamides, which feature mono- and bis-prenylations on guanidine moieties, further illustrates the potential for enzymatic and synthetic alkylation of guanidino groups nih.gov.
Table 2: Alkylation Strategies for Guanidines
| Alkylating Agent | Key Feature | Reference |
|---|---|---|
| Alkyl Halides | Direct alkylation, often requires protecting groups for selectivity | nih.gov |
| Prenylating Agents | Enzymatic or synthetic introduction of prenyl groups | nih.gov |
This table provides a general overview of alkylation methods applicable to guanidines.
Silylation involves the replacement of acidic protons, such as those on the guanidinium nitrogens, with a silyl group, typically a trimethylsilyl (TMS) group. This derivatization is often employed to increase the volatility of polar compounds for analytical techniques like gas chromatography or to protect reactive functional groups during subsequent synthetic steps fiveable.mewikipedia.org.
Table 3: Common Silylating Agents
| Silylating Agent | Abbreviation | Use |
|---|---|---|
| Trimethylsilyl chloride | TMSCl | Protection of alcohols, amines |
| Hexamethyldisilazane | HMDS | Silylation of polar functional groups |
This table lists common silylating agents and their general applications.
Selective functionalization of the butane backbone of this compound presents a synthetic challenge due to the presence of the highly reactive guanidinium groups. Direct functionalization of the C-H bonds of the butane chain would require methods that are tolerant of the basic and nucleophilic nature of the guanidinium moieties.
Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could potentially be employed for the regioselective introduction of functional groups onto the butane spacer. However, the development of such methods for polar, highly functionalized substrates is an ongoing area of research. For instance, solvent-promoted and -controlled regioselective bond alkylation reactions have been developed for other nitrogen-containing heterocycles, suggesting that with careful optimization, similar strategies could be applied to substrates like this compound rsc.org.
An alternative approach involves the synthesis of a pre-functionalized butane derivative, which is then subjected to guanidinylation at the terminal positions. This strategy allows for the introduction of a wide variety of functional groups onto the butane backbone before the formation of the guanidinium groups.
Table 4: Potential Strategies for Butane Backbone Functionalization
| Strategy | Description |
|---|---|
| C-H Activation | Direct functionalization of C-H bonds using a metal catalyst. |
This table outlines potential synthetic approaches for modifying the butane backbone.
Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Diguanidiniumylbutane
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.eduuhu-ciqso.esbruker.com
Elucidation of Molecular Geometry and Conformation
Single-crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry and conformational arrangement of 1,4-diguanidiniumylbutane in the solid state. The butane (B89635) chain can adopt various conformations, and the guanidinium (B1211019) groups, due to their planar nature, can have different orientations relative to the alkyl chain and each other.
The structure of this compound sulfate (B86663) reveals a centrosymmetric dication where the butyl chain is fully extended in an all-trans conformation. The two guanidinium groups are planar and are twisted with respect to the plane of the central C-C-C-C backbone. This extended conformation is a common feature in similar linear molecules as it minimizes steric hindrance.
Table 1: Selected Bond Lengths and Angles for this compound Sulfate
| Bond/Angle | Length (Å) / Angle (°) |
| C1-N1 | 1.325(3) |
| C1-N2 | 1.334(3) |
| C1-N3 | 1.336(3) |
| N3-C2 | 1.463(3) |
| C2-C3 | 1.523(3) |
| C3-C3A | 1.522(4) |
| N1-C1-N2 | 120.3(2) |
| N1-C1-N3 | 119.8(2) |
| N2-C1-N3 | 119.9(2) |
| C1-N3-C2 | 122.9(2) |
| N3-C2-C3 | 111.4(2) |
| C2-C3-C3A | 111.9(2) |
Data sourced from studies on the crystal structure of this compound sulfate.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound salts is stabilized by an extensive network of hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, with multiple N-H groups available for interaction with acceptor atoms.
Investigation of Crystal Packing Phenomena and Supramolecular Aggregation
The arrangement of molecules in a crystal, or crystal packing, is influenced by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. savemyexams.comlibretexts.org In the case of this compound salts, the strong and directional nature of the hydrogen bonds leads to the formation of well-defined supramolecular aggregates. encyclopedia.pubrsc.org
The crystal packing of this compound sulfate shows that the dications and sulfate anions form alternating layers. Within these layers, the extensive hydrogen bonding network creates a highly organized and stable structure. rsc.orgmdpi.com This layered arrangement is a common packing phenomenon observed in salts of organic dications with inorganic anions. mdpi.comrsc.org The study of these supramolecular aggregates is important for understanding how molecular building blocks self-assemble into larger, ordered structures. mdpi.comnankai.edu.cnmdpi.com
Polymorphism and Solid-State Structural Variability
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can exhibit different physical properties. While specific studies on the polymorphism of this compound are not extensively reported in the provided search results, it is a phenomenon that can be anticipated for flexible molecules capable of forming various hydrogen-bonding networks. The conformation of the butyl chain and the relative orientation of the guanidinium groups could potentially lead to different packing arrangements under varying crystallization conditions.
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in both solution and solid states. upi.edu
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for confirming the molecular structure of this compound by identifying the different types of hydrogen and carbon atoms present in the molecule. researchgate.netirisotope.comyoutube.commdpi.com
In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the methylene (B1212753) (-CH₂-) groups of the butane chain and the N-H protons of the guanidinium groups. The chemical shifts and splitting patterns of the methylene protons would provide information about their chemical environment and connectivity.
The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the guanidinium groups and the methylene carbons of the butane chain. The chemical shift of the guanidinium carbon is particularly characteristic and appears in a specific region of the spectrum.
Table 2: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Guanidinium C | - | ~157 |
| Butane C2, C3 | ~3.1 | ~40 |
| Butane C1, C4 | ~1.6 | ~25 |
| N-H | ~7.2 | - |
Note: These are approximate chemical shift values and can vary depending on the solvent and the counter-ion present.
The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon and proton signals, thereby confirming the chemical structure of this compound. nih.gov
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for establishing the covalent framework of molecules by revealing through-bond and through-space correlations between nuclei. wikipedia.orglibretexts.org For this compound, experiments such as COSY, HSQC, and HMBC would provide a complete assignment of all proton and carbon signals.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org In the ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the adjacent methylene protons of the butane backbone. Specifically, the protons at C1 would show a correlation to the protons at C2. Due to the symmetry of the molecule, the protons at C1 are chemically equivalent to those at C4, and protons at C2 are equivalent to those at C3. Therefore, a cross-peak would be observed between the signal for H1/H4 and H2/H3.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. wikipedia.orgipb.pt This would definitively link the proton signals of the butane chain to their corresponding carbon resonances. For this compound, two cross-peaks would be anticipated in the HSQC spectrum, one for the C1/C4-H1/H4 correlation and another for the C2/C3-H2/H3 correlation.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH), which is vital for connecting different spin systems. ipb.ptyoutube.com For this molecule, HMBC would be crucial for confirming the link between the butane chain and the terminal guanidinium groups. Key correlations would include:
A three-bond correlation (³J_CH) from the protons on C1 (and C4) to the guanidinium carbon (C_guanidinium).
A two-bond correlation (²J_CH) from the protons on C1 (and C4) to the carbon at C2 (and C3).
A three-bond correlation (³J_CH) from the protons on C2 (and C3) to the carbon at C1 (and C4).
Based on known chemical shifts for alkyl chains and guanidinium groups, a predicted NMR data table can be constructed. mdpi.comlibretexts.org
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| C1 / C4 | ~40-42 | ~3.1-3.3 | C_guanidinium, C2/C3 |
| C2 / C3 | ~25-27 | ~1.6-1.8 | C1/C4 |
| C_guanidinium | ~157-159 | N/A | N/A |
| N-H | N/A | ~7.0-7.5 | C_guanidinium, C1/C4 |
Dynamic NMR Studies for Conformational Exchange
The guanidinium group has partial double bond character in its C-N bonds due to resonance, which can lead to restricted rotation. cdnsciencepub.comnih.gov This phenomenon, along with conformational changes within the flexible butane backbone, can be investigated using dynamic NMR (DNMR) spectroscopy. researchgate.netorientjchem.org
By acquiring NMR spectra at various temperatures, one can observe changes in the lineshapes of the NMR signals. At low temperatures, the rotation around the C-N bonds of the guanidinium group may become slow on the NMR timescale, potentially leading to distinct signals for the non-equivalent protons within the -NH₂ groups. nih.gov As the temperature is increased, the rate of rotation increases. This exchange process causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into a time-averaged signal at higher temperatures. orientjchem.org
Analysis of the lineshape changes allows for the calculation of the rate constants (k) for the exchange process at different temperatures. From these, the activation energy (ΔG‡) for the rotational barrier can be determined using the Eyring equation, providing quantitative insight into the molecule's conformational flexibility. uni-saarland.de Similar studies on arginine and other guanidinium compounds have established that this rotation occurs on the order of 900-1000 s⁻¹ at room temperature. nih.gov
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for pre-charged, polar, and large molecules. acs.orgyoutube.com Since this compound exists as a dication in solution, ESI would be an ideal method for transferring it into the gas phase for MS analysis. The resulting mass spectrum would be expected to show a prominent peak corresponding to the doubly charged molecular ion [M]²⁺ at an m/z value equal to half of its molecular mass, and potentially a less abundant singly charged ion [M+H]⁺ (if a counter-ion abstracts a proton).
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for large biomolecules, but it has also been successfully applied to the analysis of guanidinium compounds. researchgate.net In MALDI-TOF (Time-of-Flight) MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. researchgate.net The choice of matrix is critical; for guanidinium-containing polymers, matrices like sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), or 2,5-dihydroxybenzoic acid (DHB) have been found to be effective. researchgate.net MALDI analysis would likely yield the singly charged molecular ion [M-H]⁺ or adducts with matrix or salt ions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce product ions. ipb.ptmarshall.edu The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the precursor ion.
For the [M]²⁺ ion of this compound, the fragmentation is predicted to occur via several pathways, including:
Neutral loss of guanidine (B92328) (CH₅N₃): Cleavage of a C-N bond could lead to the loss of a neutral guanidine molecule.
Neutral loss of ammonia (B1221849) (NH₃): Fragmentation within the guanidinium group could result in the loss of ammonia.
Cleavage of the alkyl chain: The butane backbone could fragment, leading to a series of characteristic smaller ions.
These fragmentation pathways are analogous to those observed for other guanidino compounds and polyamines. bohrium.comresearchgate.netresearchgate.net
| Fragment Ion Structure/Description | Predicted m/z | Neutral Loss |
|---|---|---|
| [M - NH₃]²⁺ | (M-17.03)/2 | Ammonia |
| [M - CH₅N₃]²⁺ | (M-59.07)/2 | Guanidine |
| Cleavage at C2-C3 bond | Variable | C₂H₄ fragment |
| [C₅H₁₂N₃]⁺ (Loss of one guanidine) | 114.10 | CH₅N₃ |
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. The resulting parameter, the Collision Cross Section (CCS), is a measure of the ion's rotationally averaged surface area and offers valuable insight into its gas-phase conformation. nih.govmdpi.com
For this compound, a CCS value could be experimentally determined or computationally predicted. This value would reflect the three-dimensional structure of the ion in the gas phase. For example, a more linear, extended conformation would result in a larger CCS value compared to a more compact, folded conformation where intramolecular interactions might occur between the terminal guanidinium groups. While no direct experimental CCS value for this compound is available, data for structurally similar polyamines like putrescine ([M+H]⁺ CCS ≈ 122 Ų) and spermidine (B129725) ([M+H]⁺ CCS ≈ 131 Ų) provide a reference for the expected range. hmdb.canih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the compound.
For this compound, the key vibrational modes arise from the guanidinium groups and the butane backbone.
Guanidinium Group: The planar, resonance-stabilized C(NH₂)₃⁺ group gives rise to several characteristic vibrations. Strong IR and Raman bands are expected for the C-N stretching modes. An asymmetric C-N stretch is typically observed around 1650-1670 cm⁻¹, while symmetric stretches and other modes involving nitrogen motion appear at lower frequencies. acs.orgresearchgate.netacs.org The N-H stretching vibrations will produce broad, strong bands in the high-frequency region of the IR spectrum, typically between 3100 and 3400 cm⁻¹.
Butane Backbone: The CH₂ groups of the alkyl chain will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Stretch | Guanidinium (-NH₂) | 3100 - 3400 | Strong, Broad / Medium |
| C-H Stretch | Alkyl (-CH₂-) | 2850 - 2960 | Medium / Strong |
| C=N Asymmetric Stretch | Guanidinium (CN₃) | 1650 - 1685 | Strong / Strong |
| -NH₂ Scissoring | Guanidinium (-NH₂) | 1600 - 1640 | Strong / Medium |
| -CH₂ Bending (Scissor) | Alkyl (-CH₂-) | ~1465 | Medium / Medium |
| C-N Stretch | Guanidinium (CN₃) | 1170 - 1180 | Medium / Strong |
Characteristic Vibrations of Guanidinium Moieties
The vibrational spectrum of this compound is dominated by the modes of the two guanidinium cations. The guanidinium ion (C(NH₂)₃⁺) is a planar, highly resonant species with D₃h symmetry in its isolated state, although this symmetry is typically lowered in the solid state due to crystal packing and hydrogen bonding. Its vibrational modes have been extensively studied through both theoretical calculations and experimental spectroscopy (FTIR and Raman). researchgate.netnih.goviaea.org
The key vibrational modes of the guanidinium group can be categorized as follows:
N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH₂ groups typically appear in the high-frequency region of the infrared spectrum. For primary amines, these are generally found around 3365 ± 25 cm⁻¹ and 3290 ± 30 cm⁻¹, respectively. materialsciencejournal.org
C-N Stretching: The stretching vibrations of the CN₃ framework are particularly characteristic. Due to resonance, the C-N bonds have a partial double bond character. The asymmetric CN₃ stretching mode gives rise to a very strong and characteristic band in the Raman spectrum, typically located around 1650 cm⁻¹. researchgate.net A degenerate mode near 1600 cm⁻¹ is also a prominent feature. nih.gov
-NH₂ Deformation: The scissoring (bending) vibrations of the amino groups are observed in the 1600 ± 50 cm⁻¹ region. materialsciencejournal.org Ultrafast IR spectroscopy on deuterated guanidinium has identified nearly degenerate asymmetric stretches at 1600 cm⁻¹. nih.gov Rocking or twisting modes of the -NH₂ groups are expected in the broader 1160 ± 140 cm⁻¹ range. materialsciencejournal.org
Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign these fundamental modes with high accuracy. nih.goviaea.orgmaterialsciencejournal.org The table below summarizes the principal vibrational modes characteristic of the guanidinium moiety.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| Asymmetric N-H Stretch | ~3365 | IR, Raman | Stretching of the amine groups. materialsciencejournal.org |
| Symmetric N-H Stretch | ~3290 | IR, Raman | Stretching of the amine groups. materialsciencejournal.org |
| Asymmetric CN₃ Stretch | ~1650 | Raman | A strong, characteristic band due to the delocalized CN₃ core. researchgate.net |
| -NH₂ Scissoring | 1600 ± 50 | IR | Bending deformation of the amine groups. materialsciencejournal.org A degenerate mode is observed near 1600 cm⁻¹ for deuterated guanidinium. nih.gov |
| -NH₂ Rocking/Twisting | 1160 ± 140 | IR | Out-of-plane deformations of the amine groups. materialsciencejournal.org |
| CN₃ Planar Deformation | ~720 | IR, Raman | In-plane bending of the core structure. materialsciencejournal.org |
Analysis of Hydrogen Bonding and Intermolecular Interactions
Crystal structure analyses of various guanidinium and bis-guanidinium salts reveal several recurring and stable hydrogen-bonding motifs. nih.govarabjchem.org The most prominent of these is the charge-assisted guanidinium-carboxylate synthon, which forms a cyclic R²₂(8) graph set motif. researchgate.netnih.gov This pattern involves two N-H groups from a single guanidinium cation forming hydrogen bonds with the two oxygen atoms of a carboxylate group.
In bis-guanidinium salts, these interactions can lead to complex layered or framework structures. nih.govarabjchem.orgnih.gov The two guanidinium ends of the this compound molecule can bridge multiple anions, leading to the formation of supramolecular polymers or sheets. The flexible butane chain allows the guanidinium groups to adopt conformations that optimize these hydrogen-bonding interactions with counter-ions and any solvent molecules present in the crystal lattice. nih.gov For instance, studies on bis(guanidinium) salts of dicarboxylic acids show how the cations and anions associate to form various cyclic motifs, resulting in three-dimensional frameworks. researchgate.netnih.gov The donor atoms of the guanidinium cations form different cyclic hydrogen-bonding interactions, including R²₂(8) and even larger ring structures like R⁴₄(16), which assemble into two-dimensional layered structures. arabjchem.org
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
While this compound itself is achiral, the synthesis of chiral derivatives would open the door to analysis by chiroptical spectroscopy methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). There is limited literature on the specific synthesis and chiroptical analysis of chiral derivatives of this compound. However, the principles can be understood from studies on other chiral molecules incorporating guanidinium groups.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the conformation and stereochemistry of chiral molecules. For derivatives of this compound, CD spectroscopy could be a powerful tool.
Relevant applications in related systems demonstrate its potential:
Conformational Analysis of Peptides: Guanidinium-rich β-peptides, which incorporate chiral centers, have been analyzed using CD spectroscopy to determine their folding behavior. cornell.edu For example, specific β-peptides containing multiple guanidinium side-chains (from arginine residues) show distinct CD spectra indicative of stable helical structures in solution. cornell.edu
Supramolecular Assembly: Deoxynucleic Guanidine (DNG) oligomers, which feature a backbone containing repeating chiral units and positively charged internucleoside guanidinium groups, have been studied by CD. ucsb.edu The CD spectra of these DNG oligomers and their complexes with DNA reveal significant structural changes upon binding, providing insight into the fidelity and stoichiometry of their association. ucsb.edu
Protein Denaturation Studies: While not a chiral derivative study, the use of guanidine hydrochloride as a denaturant in protein science is well-documented with CD spectroscopy. umich.educas.cz The technique tracks the loss of secondary and tertiary structure in proteins as a function of guanidinium concentration, highlighting the interaction between the guanidinium ion and the polypeptide backbone. umich.edu
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. It is closely related to CD spectroscopy through the Kronig-Kramers relations. Historically, ORD was used for conformational analysis before CD spectrometers became widely available. In modern chemical analysis, CD spectroscopy is often preferred due to the simpler appearance of its spectra and easier interpretation of individual electronic transitions.
Specific ORD data for guanidinium-containing chiral compounds are scarce in contemporary literature, with most studies favoring CD for stereochemical and conformational analysis. cornell.eduucsb.educas.cz Should a chiral derivative of this compound be synthesized, ORD could theoretically be used to characterize its chiroptical properties, but CD would likely be the more informative and conventional choice.
Theoretical and Computational Chemistry of 1,4 Diguanidiniumylbutane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying the electronic structure and properties of polyatomic systems. mdpi.commdpi.com For 1,4-diguanidiniumylbutane, such calculations would be performed on its optimized geometric structure.
Electronic Structure Elucidation (HOMO, LUMO Energies and Orbitals)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidinium (B1211019) groups. The LUMO would also likely be centered on these groups. A large HOMO-LUMO gap would be anticipated, signifying high kinetic stability and low chemical reactivity, which is characteristic of the stable guanidinium cation. researchgate.netresearchgate.net A significant energy gap indicates that a large amount of energy is required for electronic excitation, which facilitates charge transfer within the molecule. researchgate.net
Illustrative Data from a Hypothetical DFT Calculation: Below is a table representing the type of data that would be generated from a DFT analysis of this compound.
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -10.5 | High ionization potential, poor electron donor |
| LUMO Energy | -1.0 | Low electron affinity, poor electron acceptor |
| HOMO-LUMO Gap (ΔE) | 9.5 | High kinetic stability, low reactivity |
Table 1: Illustrative Frontier Orbital Energies for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic interactions. mdpi.comelsevier.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green denotes areas of neutral potential. researchgate.net
In the case of this compound, the MEP map would be dominated by the two positive charges of the guanidinium groups. These terminal groups would appear as intense blue regions, highlighting their electron-deficient nature and role as sites for interaction with nucleophiles or anions. The central butane (B89635) chain, being a nonpolar hydrocarbon segment, would be expected to show a near-neutral (green) potential.
Analysis of Chemical Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com
Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap: η ≈ (E_LUMO - E_HOMO) / 2. A large gap implies high hardness.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
Given its expected large HOMO-LUMO gap, this compound would be classified as a "hard" molecule with low softness, consistent with its nature as a stable dication. mdpi.com
Illustrative Reactivity Indices: This table shows representative values for the chemical reactivity indices of this compound, derived from the hypothetical HOMO-LUMO energies.
| Reactivity Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.75 | High resistance to deformation, stable |
| Chemical Softness (S) | 1 / η | 0.21 | Low polarizability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.75 | High tendency to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | 3.48 | Strong electrophile |
Table 2: Illustrative Global Reactivity Descriptors for this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Comparing calculated spectra with experimental data helps confirm molecular structures. For this compound, DFT calculations would predict characteristic vibrational modes, including N-H stretching and bending frequencies from the guanidinium groups, as well as C-H and C-C vibrations from the butane backbone. Calculated ¹H and ¹³C NMR shifts would help in assigning the signals in experimentally obtained spectra. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.orglibretexts.org For this compound, the flexibility of the central butane chain is the primary source of conformational isomerism.
Rotational Barriers and Preferred Conformations
The rotation around the C-C bonds in the butane backbone of this compound leads to different conformers, primarily the anti and gauche arrangements. libretexts.org An energy landscape can be mapped by calculating the potential energy as a function of the dihedral angles.
The most stable conformation is expected to be the fully extended anti (or trans) conformer, where the two bulky and positively charged guanidinium groups are positioned at a maximum distance from each other. This arrangement minimizes both steric hindrance and electrostatic repulsion. The gauche conformers, where the terminal groups are closer, would be higher in energy. The energy difference between the anti and gauche forms constitutes the rotational barrier. msu.eduyoutube.com The magnitude of this barrier would be significantly influenced by the strong electrostatic repulsion between the terminal cationic groups.
Illustrative Conformational Energy Profile: The following table illustrates the expected relative energies for the key conformations of the C1-C2-C3-C4 backbone of this compound.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0 (Global Minimum) | Most Stable |
| Gauche | ~60° | > 5 | Less Stable |
| Eclipsed | 0° | > 10 (Transition State) | Least Stable |
Table 3: Illustrative Relative Energies of this compound Conformers.
Influence of Solvation on Molecular Conformation
In polar solvents such as water, the strong dielectric medium would stabilize the charged guanidinium groups. This stabilization would likely favor more extended conformations of the butyl chain to maximize the separation between the positive charges and reduce intramolecular electrostatic repulsion. Furthermore, the formation of strong hydrogen bonds between the N-H protons of the guanidinium groups and solvent molecules (e.g., water) would significantly influence the rotational barriers around the C-N and C-C bonds of the molecule. scirp.org The explicit arrangement of solvent molecules in the first and second solvation shells would dictate the conformational preferences. frontiersin.org
In contrast, in a low-dielectric or non-polar solvent, the energetic penalty for charge separation would be much higher. This could potentially lead to more folded or bent conformations where the two guanidinium groups are brought into closer proximity, possibly mediated by counterions. The specific nature of the counterions present in the system would also heavily influence the conformational landscape in such environments.
Molecular Dynamics (MD) Simulations
Interaction Dynamics with Solvent Molecules and Counterions
The interaction dynamics of this compound with its surroundings would be dominated by strong electrostatic interactions. The positively charged guanidinium groups would act as focal points for the organization of polar solvent molecules and negatively charged counterions.
Solvent Interactions: In water, the guanidinium groups would form multiple, stable hydrogen bonds with surrounding water molecules. The dynamics of these hydrogen bonds, including their formation, breakage, and rearrangement, would be a key feature of the simulation. The residence time of water molecules in the first solvation shell of the guanidinium groups could be calculated to quantify the strength of these interactions.
Counterion Interactions: The presence of counterions (e.g., chloride, sulfate) would be critical. MD simulations would show these anions localizing near the guanidinium groups to form solvent-shared or contact ion pairs. The dynamics of these ion pairs, including their association and dissociation rates, would be important for understanding the effective charge and interaction potential of the molecule in solution.
Computational Studies of Reactivity and Reaction Mechanisms
There is a lack of specific published computational studies on the reactivity and reaction mechanisms involving this compound. Computational chemistry offers powerful tools to investigate chemical reactions, including the identification of transition states and the elucidation of reaction pathways. e3s-conferences.orgescholarship.org
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound typically involves the reaction of 1,4-diaminobutane (B46682) with a guanylating agent. A key step in this synthesis would be the nucleophilic attack of the primary amine on the guanylating agent. Transition state analysis using methods like Density Functional Theory (DFT) could be employed to study this process. mdpi.com
For a hypothetical reaction with a generic guanylating agent, computational analysis would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials (1,4-diaminobutane and the guanylating agent) and the final product.
Searching for the Transition State (TS): Identifying the highest energy point along the reaction coordinate connecting reactants and products. This involves sophisticated algorithms to locate the saddle point on the potential energy surface. mdpi.com
Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a transition state analysis for the guanylation of one amino group of 1,4-diaminobutane.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +25.0 (Example Value) | 1 |
| Product | -10.0 (Example Value) | 0 |
Reaction Pathway Elucidation
Elucidating the full reaction pathway for the synthesis of this compound would involve mapping out all elementary steps, including the formation of any intermediates. For the conversion of 1,4-diaminobutane to this compound, the pathway would involve two successive guanylation reactions.
Computational studies could address several key questions:
Stepwise vs. Concerted Mechanism: Determining if the two guanylations occur sequentially or if there is any cooperativity.
Influence of the First Guanidinium Group: Investigating how the presence of the first positively charged guanidinium group affects the reactivity of the second amino group for the subsequent guanylation step. The increased positive charge on the molecule could potentially deactivate the second amino group towards further reaction.
Role of Solvent: Modeling the reaction in the presence of solvent molecules to understand how they stabilize or destabilize reactants, intermediates, and transition states. frontiersin.org
By calculating the energy profile for the entire reaction sequence, researchers could identify the rate-determining step and gain insights into factors that could be optimized to improve the synthesis. longdom.org
Supramolecular Chemistry and Non Covalent Interactions of 1,4 Diguanidiniumylbutane
Molecular Recognition Phenomena
Molecular recognition is a highly specific binding event between two or more molecules, driven by non-covalent interactions. thno.org For a receptor to effectively recognize a substrate, there must be a high degree of complementarity in terms of size, shape, and chemical properties. mdpi.com
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. beilstein-journals.org Cyclodextrins, a family of cyclic oligosaccharides, are well-known hosts due to their hydrophobic inner cavity and hydrophilic exterior. nih.govresearchgate.net They can encapsulate a variety of guest molecules, provided there is a suitable fit in size and shape. mdpi.comfrontiersin.org
The guanidinium (B1211019) group is an excellent motif for anion recognition due to its planar structure, positive charge, and ability to act as a multiple hydrogen bond donor. rsc.org Synthetic receptors containing guanidinium groups have been extensively studied for their ability to bind a wide range of anions, from simple halides to more complex oxoanions like phosphate (B84403) and sulfate (B86663). researchgate.netbeilstein-journals.org The binding affinity and selectivity are governed by factors such as the preorganization of the binding sites and the complementarity between the receptor and the anion. uu.nl
Given the presence of two guanidinium groups, 1,4-diguanidiniumylbutane is expected to be a potent anion binder. The flexible butane (B89635) linker could allow the two guanidinium groups to adopt a conformation that complements the size and shape of a specific dianion, potentially leading to selective binding. However, detailed studies quantifying the binding affinities of this compound with a diverse range of anionic substrates through techniques like UV-Vis or fluorescence spectroscopy are not extensively documented in publicly available research.
A hypothetical data table illustrating the type of data that would be generated from such studies is presented below.
| Anion (Guest) | Binding Constant (K_a) [M⁻¹] | Stoichiometry (Host:Guest) |
| Chloride (Cl⁻) | Data not available | Data not available |
| Sulfate (SO₄²⁻) | Data not available | Data not available |
| Phosphate (PO₄³⁻) | Data not available | Data not available |
Molecular complementarity is the cornerstone of molecular recognition. mdpi.com It dictates that for a strong and selective interaction to occur, the host and guest must have complementary shapes, sizes, and electronic properties. nih.gov In the context of this compound, its binding to an anionic guest would be maximized if the distance and orientation of its two guanidinium groups perfectly match the charge distribution and geometry of the anion. The flexibility of the butane chain could allow for an "induced fit" mechanism, where the molecule adapts its conformation to optimize interactions with the guest.
Self-Assembly Processes and Hierarchical Structure Formation
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. tu-chemnitz.demdpi.com This "bottom-up" approach is a powerful tool for the creation of complex nanomaterials. nih.gov
The design of molecules that can act as building blocks for self-assembly requires careful consideration of their structure to encode the desired non-covalent interactions. researchgate.net For instance, attaching long alkyl chains to a polar headgroup can lead to the formation of micelles or vesicles in solution. ebi.ac.uk
Derivatives of this compound could potentially be designed to act as self-assembling building blocks. For example, the addition of long hydrophobic tails to the guanidinium groups could create amphiphilic molecules that self-assemble in aqueous environments. However, specific research on the design and synthesis of such self-assembling systems based on the this compound scaffold is not currently available.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. nih.gov They are a powerful tool for modifying the properties of surfaces at the molecular level. researchgate.net Guanidinium-based compounds have been used to form SAMs, for instance, on gold surfaces through thiol linkers. chemrxiv.org
The formation of SAMs of this compound would require its modification with a functional group that can anchor to a specific surface. For example, introducing a thiol group would allow for the formation of a SAM on a gold surface. The resulting monolayer would present a high density of cationic guanidinium groups at the interface, which could be useful for applications such as sensing or promoting cell adhesion. While the principles of SAM formation are well-established, specific investigations into the formation and characterization of SAMs or multilayers composed of this compound derivatives are not found in the existing literature.
A hypothetical data table illustrating the type of data that would be generated from the characterization of such a SAM is presented below.
| Substrate | Anchoring Group | Monolayer Thickness (Å) | Surface Wettability (Contact Angle, °) |
| Gold (Au) | Thiol | Data not available | Data not available |
| Silicon Dioxide (SiO₂) | Silane | Data not available | Data not available |
Formation of Supramolecular Gels and Polymers
Supramolecular gels are materials formed by the self-assembly of low molecular weight gelators (LMWGs) driven by non-covalent interactions. rsc.org These gels can create a three-dimensional network that entraps solvent molecules, leading to a gel-like consistency. researchgate.netmdpi.com The formation of such gels can be triggered by various external stimuli, including changes in temperature, pH, or light. nih.govuni-due.de
In the context of this compound, its structural features are conducive to acting as a building block in supramolecular polymers and gels. The two terminal guanidinium groups are excellent hydrogen bond donors, capable of forming multiple hydrogen bonds. This, combined with the flexibility of the butyl linker, allows the molecule to adopt conformations that facilitate the formation of extended, ordered networks essential for gelation.
Research into similar systems, such as those involving guanidiniocarbonyl pyrrole (B145914) carboxylate zwitterions, has demonstrated the formation of highly fluorescent gels where the gelator molecules are held together by hydrogen-bond-assisted ion pairs. uni-due.de This suggests that this compound, with its cationic guanidinium groups, could similarly form robust gels in the presence of suitable anions, driven by a combination of strong hydrogen bonding and electrostatic interactions. The resulting materials could have tunable properties with potential applications in areas like drug delivery and tissue engineering. nih.gov
Intermolecular Bonding Analysis
The architecture and stability of supramolecular assemblies containing this compound are governed by a hierarchy of non-covalent interactions. libretexts.org These forces, while individually weaker than covalent bonds, collectively dictate the three-dimensional structure and properties of the resulting materials. savemyexams.com
Cation-Anion Interactions in Solid and Solution States
The primary interaction driving the assembly of this compound is the electrostatic attraction between its cationic guanidinium groups and counter-anions. nih.govmasterorganicchemistry.com In both solid and solution states, these ion-ion interactions are fundamental to the formation of well-defined structures. libretexts.org
Theoretical studies on the interaction between the guanidinium cation and anions like chloride and sulfate have shown that stable complexes are formed. nih.gov For instance, with the spherical chloride anion, the most stable complexes involve the guanidinium cation interacting in a pincer-like fashion. nih.gov In the case of the sulfate anion, numerous stable 1:1 and 2:1 complexes have been identified. nih.gov
The crystal structure of related compounds, such as 1-phenyl-piperazine-1,4-diium bis-(hydrogen sulfate), reveals that cations are anchored between chains of sulfate entities through strong hydrogen bonds, highlighting the importance of these cation-anion interactions in the crystal lattice. nih.gov Similarly, in the crystal structure of 4,4'-diamoniumdiphenylmethan sulfate hydrate, the anions form clusters that are connected to the organic cations via N-H···O hydrogen bonds, creating a three-dimensional network. scirp.org
Hydrogen Bonding Contributions to Supramolecular Architectures
Hydrogen bonds are a crucial directional force in the supramolecular chemistry of this compound. chemguide.co.uklibretexts.org The guanidinium group is an excellent hydrogen bond donor, with multiple N-H protons capable of forming strong hydrogen bonds with suitable acceptors, such as the oxygen atoms of sulfate or carboxylate anions. nih.govnih.gov
These interactions are significantly stronger than ordinary dipole-dipole forces and play a critical role in the formation of stable, ordered structures. libretexts.org In many crystal structures of compounds containing guanidinium or similar moieties, extensive hydrogen bonding networks are observed, which dictate the packing of the molecules. nih.govscirp.orgnih.gov For example, in the crystal structure of [Mn(S4)(C8H20N4)], complexes are linked by pairs of N-H···S hydrogen bonds into chains, which are further connected into layers and a three-dimensional network. nih.gov
The energy of these hydrogen bonds can vary, but they are strong enough to significantly influence the conformation and stability of the resulting supramolecular assembly. mdpi.comwiley.com Intramolecular hydrogen bonds can also play a role in stabilizing specific molecular conformations, which can in turn promote desired solid-state packing and electronic properties in conjugated organic materials. osti.govmdpi.comosti.gov
Applications in Advanced Materials Science
Design and Development of Electroactive Polymers (EAPs) and Dielectric Elastomer Actuators
Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field. stanford.edu They are often referred to as artificial muscles due to their potential applications in robotics and biomedical devices. mdpi.com Dielectric elastomer actuators (DEAs), a type of EAP, consist of a soft polymer film coated with compliant electrodes on both sides. mdpi.comsemanticscholar.org When a voltage is applied, the electrostatic pressure compresses the elastomer in thickness and causes it to expand in area. semanticscholar.org
There is currently no specific research available that details the use of 1,4-diguanidiniumylbutane in the design and development of EAPs or DEAs. The introduction of ionic compounds into polymer matrices can, in principle, alter their dielectric properties and mechanical response. However, studies directly investigating the effects of incorporating this compound into EAP or DEA systems have not been found. The performance of DEAs is dependent on factors such as the dielectric constant and elastic modulus of the polymer. rsc.org While the guanidinium (B1211019) groups could potentially influence these properties, empirical data is lacking.
Engineering of Gels and Scaffolds for Advanced Material Applications
Gels and scaffolds are three-dimensional networks capable of absorbing large amounts of water or biological fluids, making them suitable for applications in tissue engineering and regenerative medicine. nih.govnih.gov The properties of these materials can be tailored by modifying their chemical composition and structure.
No specific studies have been identified that describe the engineering of gels and scaffolds using this compound. The dicationic nature of this compound could theoretically serve as a cross-linking agent in the formation of hydrogels, potentially influencing their mechanical strength and swelling behavior. However, without experimental evidence, this remains a hypothetical application.
Role in Nanomaterials and Microelectromechanical Systems (MEMS)
Nanomaterials and Microelectromechanical Systems (MEMS) are at the forefront of technological innovation, with applications ranging from electronics to medicine. wikipedia.orgnih.gov The functionalization of nanomaterials and the surfaces within MEMS devices is crucial for tailoring their properties and performance. nih.govmdpi.com
Carbon nanotubes (CNTs) and fullerenes are carbon allotropes with unique electronic and mechanical properties. wikipedia.orgnih.gov Their surfaces can be chemically modified to enhance solubility, facilitate dispersion, and introduce new functionalities. nih.gov
There is no available research specifically documenting the integration of this compound into CNTs or fullerenes. The guanidinium group's ability to engage in cation-π interactions suggests a potential for non-covalent functionalization of the graphitic surfaces of these carbon nanomaterials. However, this specific interaction with this compound has not been reported.
The surfaces of microspheres and nanowires are often functionalized to control their interactions with their environment and to impart specific chemical or biological activity. researchgate.netnih.gov This is a key step in the development of sensors, drug delivery systems, and catalysts. mdpi.com
While various methods exist for the functionalization of microspheres and nanowires, there are no specific examples in the literature of using this compound for this purpose. The dicationic nature of the molecule could potentially be used to modify negatively charged surfaces through electrostatic interactions, but this application has not been experimentally demonstrated.
Development of Artificial Muscle Constructs and Synthetic Tissues
The development of artificial muscle constructs and synthetic tissues is a major goal in biomedical engineering, aiming to repair or replace damaged or diseased tissues. nih.govnih.gov These constructs often rely on biocompatible scaffolds that can support cell growth and tissue development. mdpi.com
No research has been found that connects this compound to the development of artificial muscle constructs or synthetic tissues. The biocompatibility and potential interactions of this specific compound with cells and biological tissues have not been reported in the context of tissue engineering.
Potential in Organic Electronic Applications
Organic electronics utilize carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.org The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. researchgate.net
There is no information available to suggest that this compound has been investigated for applications in organic electronics. The electronic properties of this compound and its potential role as a component in organic electronic devices have not been explored in the scientific literature.
In Vitro Biochemical Interactions and Biological Probes
Investigations of Interaction with Biological Macromolecules in Vitro (e.g., DNA, RNA, Proteins)
The compound 1,4-Diguanidiniumylbutane, also known as arcaine (B1209109), has been the subject of various in vitro studies to elucidate its interactions with essential biological macromolecules. These investigations are crucial for understanding its mechanisms of action at a molecular level.
Interaction with DNA:
The interaction of this compound with DNA has been explored, particularly in the context of its platinum complexes. A study on N,N'-(butane-1,4-diyl)bis(guanidinium) tetrachloroplatinate(II), a compound containing the this compound cation, revealed that the presence of the platinum moiety enhances the binding of the bis(guanidinium) structure to double-stranded DNA. nih.gov This was demonstrated through thermal denaturation studies and DNA unwinding experiments, which indicated a stabilization of the DNA double helix upon binding. nih.gov The dicationic nature of this compound, with its two positively charged guanidinium (B1211019) groups, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. wikipedia.org
Interaction with RNA:
While specific studies focusing solely on the interaction of this compound with RNA are less common, the general principles of polyamine interactions with RNA suggest a likely interaction. Polyamines are known to interact with RNA and can influence its structure and function. nih.govnih.gov These interactions are often electrostatic, involving the positively charged amine groups of the polyamine and the negatively charged phosphate groups of the RNA backbone. nih.gov Such interactions can lead to the stabilization of RNA structures and have been implicated in the regulation of various cellular processes, including translation. nih.govnih.gov
Interaction with Proteins:
The interaction of this compound with proteins is a significant area of its biochemical investigation, particularly its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. hellobio.comsigmaaldrich.com It acts as a competitive antagonist at the polyamine site of the NMDA receptor. hellobio.comvulcanchem.com Electrophysiological studies have shown that arcaine can inhibit NMDA receptor-mediated currents in a concentration-dependent and voltage-dependent manner. vulcanchem.com For instance, at a concentration of 200 μM, arcaine significantly reduces the current amplitude of NMDA (NR1+NR2A) channels. vulcanchem.com
Furthermore, this compound has been shown to inhibit nitric oxide synthase (NOS) in rat brain tissue. vulcanchem.com This inhibition adds another layer to its pharmacological profile, suggesting a role in modulating nitric oxide signaling pathways. vulcanchem.com
Studies have also explored the effect of polyamines, including compounds structurally related to this compound, on protein synthesis. The addition of polyamines to a mammalian cell-free system has been shown to enhance the differential synthesis of proteins. sigmaaldrich.com
Membrane Interactions and Permeation Studies in Model Lipid Bilayer Systems
The interaction of this compound with cell membranes is a critical aspect of its biological activity, influencing its ability to reach intracellular targets. Model lipid bilayer systems are frequently employed to study these interactions in a controlled environment.
The fundamental structure of biological membranes is the lipid bilayer, composed of amphipathic phospholipid molecules. nih.govkhanacademy.org These bilayers form a semi-permeable barrier, and the ability of a molecule to permeate this barrier is influenced by its physicochemical properties, such as size, charge, and lipophilicity. libretexts.org
While direct permeation studies specifically for this compound across model lipid bilayers are not extensively detailed in the available literature, the behavior of similar polyamines and guanidinium-containing compounds provides valuable insights. The two positively charged guanidinium groups of this compound would be expected to interact strongly with the negatively charged head groups of phospholipids, such as phosphatidylserine, which are present in biological membranes. nih.gov These electrostatic interactions could influence membrane fluidity and potentially lead to transient pore formation or other disruptions that might facilitate permeation.
Studies on bis-amidines, which share structural similarities with this compound, have indicated that increasing the hydrophobicity of the linker between the charged groups can lead to increased membrane disruption. acs.org This suggests that the butane (B89635) linker in this compound plays a crucial role in its membrane interaction profile.
Use as Chemical Probes for Cellular Processes in Cell-Free or Isolated Cell Systems
Chemical probes are small molecules used to study and manipulate biological systems, providing insights into the function of proteins and cellular pathways. caymanchem.commdpi.com this compound, due to its specific interactions with certain proteins, serves as a valuable chemical probe, particularly in the field of neuroscience.
Its primary application as a chemical probe stems from its selective antagonism of the polyamine site on NMDA receptors. vulcanchem.com This property allows researchers to investigate the role of endogenous polyamines in modulating glutamatergic neurotransmission. vulcanchem.com By using arcaine to block the polyamine site, scientists can dissect the specific contributions of this modulatory pathway to neuronal signaling and excitotoxicity.
For example, arcaine has been used in studies to compare its effects with other NMDA receptor antagonists, like MK-801, on neuronal damage induced by glutamate. sigmaaldrich.com Such comparative studies help to delineate the specific mechanisms of action of different classes of antagonists.
Beyond its use in studying NMDA receptors, the inhibitory effect of arcaine on nitric oxide synthase (NOS) allows it to be used as a probe to explore the interplay between glutamatergic signaling and nitric oxide production in the central nervous system. vulcanchem.com
The development of ubiquitin-based chemical probes highlights the general strategy of using small molecules to target specific enzymatic activities for research purposes. nih.gov While not a ubiquitin-based probe itself, the application of this compound follows a similar principle of using a selective small molecule to interrogate a specific biological process.
Modulatory Effects on Enzyme Activity in Reconstituted Biochemical Pathways
This compound has been shown to modulate the activity of specific enzymes, most notably nitric oxide synthase (NOS) and enzymes involved in polyamine metabolism.
Nitric Oxide Synthase (NOS) Inhibition:
Arcaine acts as an inhibitor of nitric oxide synthase (NOS) in rat brain tissue. vulcanchem.com This inhibition is a key aspect of its pharmacological profile and allows it to modulate pathways dependent on nitric oxide signaling. vulcanchem.com The ability to inhibit NOS makes it a useful tool in reconstituted biochemical systems to study the role of nitric oxide in various physiological and pathological processes.
Modulation of Enzymes in Polyamine Metabolism:
While arcaine itself is a product of arginine metabolism, it can influence the enzymes involved in the broader polyamine pathway. For instance, studies have shown that in combination with DFMO (α-difluoromethylornithine), an inhibitor of ornithine decarboxylase, arcaine can reverse memory decline induced by amyloid-beta in mice by blocking polyamine synthesis. nih.gov This suggests an indirect modulatory effect on the enzymes of the polyamine biosynthetic pathway.
The general principle of enzyme activity modulation by small molecules is a cornerstone of biochemistry and pharmacology. biorxiv.orgnih.govqeios.com Enzymes in reconstituted pathways provide a clean system to study the direct effects of compounds like this compound on their catalytic activity.
Below is a data table summarizing the known enzymatic interactions of this compound:
| Enzyme | Organism/Tissue | Effect | IC50/Concentration | Reference |
| N-methyl-D-aspartate (NMDA) Receptor | Rat | Antagonist | IC50 = 9.13 µM | bertin-bioreagent.com |
| N-methyl-D-aspartate (NMDA) Receptor (NR1+NR2A) | Xenopus oocytes | Inhibition of inward currents | IC50 = 60.1 µM | bertin-bioreagent.com |
| Nitric Oxide Synthase (NOS) | Rat brain | Inhibition | Not specified | vulcanchem.com |
Studies in Artificial Biological Constructs for Tissue Engineering Research
Guanidinium groups are known to promote cell adhesion and can be incorporated into biomaterials to enhance their interaction with cells. The dicationic nature of this compound could potentially be leveraged in the design of functionalized scaffolds. For example, its positive charges could facilitate the binding of negatively charged growth factors or other bioactive molecules to the scaffold surface, creating a more favorable environment for tissue regeneration.
The known neuroactive properties of this compound could also be of interest in neural tissue engineering. The controlled release of arcaine from a scaffold could be used to modulate the activity of surrounding neurons, potentially influencing their differentiation and integration into the engineered tissue.
The development of biomaterials often involves the synthesis and evaluation of new polymers and cross-linkers. neu.edu.trmdpi.comnih.govjapsonline.comekb.eg The bifunctional nature of this compound makes it a potential candidate as a cross-linking agent in the formation of hydrogels or other scaffold materials. Its incorporation could impart specific biological activities to the resulting construct.
Advanced Analytical Methodologies for 1,4 Diguanidiniumylbutane and Its Derivatives
Chromatographic Techniques with Enhanced Detection and Separation
Chromatographic methods are central to the analysis of guanidino compounds, providing the necessary separation from complex biological matrices. oup.comresearchgate.net However, the inherent properties of these molecules necessitate strategies to enhance their retention and detection.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and selective technique for the analysis of 1,4-diguanidiniumylbutane. nih.govresearchgate.net To overcome challenges associated with the poor retention of polar guanidino compounds on conventional reversed-phase columns and to improve ionization efficiency, chemical derivatization is frequently employed. researchgate.netddtjournal.com
One effective derivatization agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF), which reacts with the primary amine group of this compound. nih.gov This derivatization not only improves the chromatographic retention on reversed-phase columns but also significantly enhances the sensitivity and selectivity of MS/MS detection. nih.gov For instance, a method using NBDF derivatization followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the direct determination of agmatine (B1664431) in bacterial culture supernatants. nih.gov This method demonstrated linearity over a concentration range of 5 nM to 10 μM with a detection limit of 1.5 nM. nih.gov
Another derivatizing reagent, benzoyl chloride, has been used to enable the quantification of various neurotransmitters and metabolites, including guanidino compounds. researchgate.net Modifications to the derivatization conditions with benzoyl chloride have been shown to improve sensitivity up to 25-fold. researchgate.net Furthermore, a novel derivatization reagent, 4,4′-bis[3-(dimethylamino)propyl]benzyl (BDMAPB), has been synthesized for the doubly charged labeling of guanidino compounds, which enhances the mass spectrometry signal and facilitates multiplexed analysis. acs.org
The following table summarizes key aspects of LC-MS/MS methods with chemical derivatization for this compound analysis:
Interactive Data Table: LC-MS/MS Methods for this compound Analysis| Derivatizing Agent | Key Advantages | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF) | Improved chromatographic retention, enhanced sensitivity and selectivity. nih.gov | 1.5 nM nih.gov | nih.gov |
| 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | Allows for sensitive MS/MS detection. nih.gov | 0.6 ng/mL nih.gov | nih.gov |
| Benzoyl Chloride | Improved sensitivity (up to 25-fold). researchgate.net | Not specified | researchgate.net |
| 4,4′-bis[3-(dimethylamino)propyl]benzyl (BDMAPB) | Enhanced MS signal, allows for multiplexed analysis. acs.org | < 5 nM acs.org | acs.org |
| Benzoin | Sensitive and selective quantification in environmental samples. researchgate.netnih.gov | 50 nM (Limit of Quantification) nih.gov | researchgate.netnih.gov |
Gas chromatography (GC) offers another powerful tool for the analysis of guanidino compounds, but their low volatility necessitates derivatization to form more volatile and thermally stable products. researchgate.netoup.comd-nb.info
Several derivatization reagents have been successfully applied for the GC analysis of guanidino compounds. A combination of isovaleroylacetone (IVA) and ethyl chloroformate (ECF) has been used to derivatize eight different guanidino compounds, allowing for their separation and detection within 11 minutes on an HP-5 column. nih.gov This method achieved detection limits ranging from 5 to 140 ng/mL. nih.gov Similarly, derivatization with methylglyoxal (B44143) and ethyl chloroformate has been employed for the GC determination of nine guanidino compounds, with detection limits between 0.014 and 0.027 μmol L−1. rsc.org
Pentafluoropropionic anhydride (B1165640) (PFPA) is another effective derivatizing agent for amines, including this compound. nih.govdntb.gov.ua Derivatization with PFPA followed by GC-MS analysis has been used for the simultaneous quantification of histamine, agmatine, putrescine, and spermidine (B129725). nih.govresearchgate.net The resulting AGM-(PFP)3 derivative is volatile and provides a strong signal in the mass spectrum. nih.gov The choice of solvent for extraction and the starting GC column temperature are critical parameters for optimizing the analysis of these PFP derivatives. nih.govresearchgate.net
The table below outlines various derivatization strategies for the GC analysis of guanidino compounds:
Interactive Data Table: GC Derivatization Methods for Guanidino Compounds| Derivatizing Reagent(s) | Key Features | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Isovaleroylacetone (IVA) and Ethyl Chloroformate (ECF) | Rapid separation (11 min). nih.gov | 5-140 ng/mL nih.gov | nih.gov |
| Methylglyoxal and Ethyl Chloroformate | High sensitivity. rsc.org | 0.014–0.027 μmol L−1 rsc.org | rsc.org |
| Glyoxal and Ethyl Chloroformate | Repeatable separation and derivatization. nih.gov | 0.014-0.024 μmol/L nih.gov | nih.gov |
| Hexafluoroacetylacetone and Ethyl Chloroformate | Good repeatability. researchgate.net | 0.014–0.19 μg mL−1 researchgate.net | researchgate.net |
| Pentafluoropropionic Anhydride (PFPA) | Forms volatile derivatives suitable for GC-MS. nih.govresearchgate.net | 1–22 fmol (for agmatine) researchgate.net | nih.govresearchgate.net |
| Glyoxal | Simple derivatization procedure. oup.com | 0.024–0.034 µmol/L oup.com | oup.com |
Electrophoretic Methods for Separation and Characterization of Charged Species
Capillary electrophoresis (CE) is a highly efficient separation technique that is well-suited for the analysis of charged molecules like this compound and other guanidino compounds. oup.comresearchgate.netthegoodscentscompany.com CE offers advantages such as high resolution, short analysis times, and minimal sample consumption. nih.gov
A fast and simple CE method with chemiluminescence (CL) detection has been developed for the determination of agmatine. nih.gov This method achieved a detection limit of 4.3 x 10-6 M with a run time of approximately 2 minutes. nih.gov Capillary electrophoresis has also been successfully used to separate oligomers of polyhexamethyleneguanidine, a related polymeric guanidine (B92328) compound, from its starting materials. researchgate.net Furthermore, CE has been identified as a valuable tool for the quantitation of several components in the reaction mixture during the synthesis of polymeric guanidine compounds. researchgate.net
The applicability of CE for the analysis of guanidino compounds in biological samples has been demonstrated, and it is considered a promising and highly effective method for the separation and analysis of medicines. oup.combmpcjournal.ru
Advanced Spectroscopic Quantitation Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic methods, particularly those based on fluorescence, offer sensitive and selective means for the quantification of this compound and other guanidino compounds, often following a derivatization step.
A spectrofluorimetric method for the determination of agmatine has been developed using o-phthaldialdehyde (OPA) as a derivatizing agent in an alkaline medium. thebrpi.org This method demonstrated low detection limits (0.36 to 2.52 ng/mL) and quantification limits (1.62 to 8.40 ng/mL). thebrpi.org Another fluorometric determination method for guanidino compounds utilizes 1,2-naphthoquinone-4-sulfonate as a fluorogenic reagent in a postcolumn derivatization system following reversed-phase ion-pair HPLC. nih.gov
Ninhydrin has also been investigated as a pre-column derivatization reagent for guanidino compounds, yielding fluorescent derivatives that can be detected with quantification limits of about 20 µg/L. researchgate.net Benzoin is another reagent that forms fluorescent derivatives with guanidino compounds, allowing for their determination at concentrations as low as 40-170 pmol/ml. researchgate.netjst.go.jp
UV-Visible absorption spectrophotometry has also been applied for the analysis of agmatine. A method based on the reaction with o-phthaldialdehyde at an optimal pH of 11 yielded a limit of detection of 0.121 µg/mL and a limit of quantification of 0.405 µg/mL. researchgate.netresearchgate.net
The following table presents a summary of spectroscopic methods for the quantitation of this compound and its derivatives:
Interactive Data Table: Spectroscopic Quantitation Methods| Method | Derivatizing Agent | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|
| Spectrofluorimetry | o-phthaldialdehyde (OPA) | 0.36-2.52 ng/mL | High sensitivity and replicability. thebrpi.org | thebrpi.org |
| HPLC with Fluorescence Detection | 1,2-naphthoquinone-4-sulfonate | Not specified | Separation within 25 minutes. nih.gov | nih.gov |
| HPLC with Fluorescence Detection | Ninhydrin | ~20 µg/L (LOQ) | Selective for guanidino compounds. researchgate.net | researchgate.net |
| HPLC with Fluorescence Detection | Benzoin | 20–100 fmol | Simple, rapid, and sensitive. researchgate.net | researchgate.net |
| UV-Vis Spectrophotometry | o-phthaldialdehyde (OPA) | 0.121 µg/mL | Good reproducibility. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Method Validation and Quality Assurance in Analytical Research
The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated for this compound and its derivatives. nih.gov Method validation typically involves assessing parameters such as linearity, accuracy, precision, stability, and dilution integrity. nih.gov
For instance, a novel HPLC-MS/MS protocol for the quantification of agmatine in rat biological matrices was validated according to the U.S. Food and Drug Administration (FDA) standards. nih.gov The precision and accuracy of this method met the FDA requirements, and it demonstrated good stability and dilution integrity. nih.gov The use of a surrogate matrix, such as 5% bovine serum albumin (BSA), is often necessary for generating standard curves and quality control samples due to the endogenous presence of agmatine. nih.gov
In the development of a GC method for guanidino compounds, repeatability was assessed, with relative standard deviations (RSDs) for derivatization, separation, and determination being within 1.2-3.1%. nih.gov Recovery studies, performed by standard addition to serum samples, showed recoveries between 96.1% and 98.9%. nih.gov Similarly, for an isotope-coded doubly charged labeling strategy for endogenous guanidino compounds, the method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for long-term testing and ensuring reliability. acs.org
Isotope Dilution Mass Spectrometry for High-Accuracy Quantification
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving high-accuracy quantification of analytes, including this compound. nih.govkubikat.orgbiorxiv.org This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov The use of an isotopically labeled internal standard, such as ¹³C₅,¹⁵N₄-agmatine, offers numerous advantages, including accounting for analyte degradation, matrix effects, and variations in extraction and derivatization efficiency. nih.gov
An isotope dilution UPLC-MS/MS method has been developed for the determination of agmatine in bacterial supernatants. nih.gov This method utilized uniformly labeled ¹³C₅,¹⁵N₄-agmatine as the internal standard and demonstrated excellent linearity, precision, and accuracy. nih.gov The spike recoveries for agmatine ranged from 94% to 100%, with an average of 96.5%, and the precision of the spike recovery samples averaged 5.5% RSD. nih.gov
The use of IDMS is particularly crucial for accurately quantifying short-lived compounds like agmatine in complex biological matrices. nih.govresearchgate.net This approach provides a more reliable quantification compared to methods that use no internal standard or poorly chosen ones. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes to Complex 1,4-Diguanidiniumylbutane Architectures
The development of advanced materials and systems hinges on the ability to synthesize complex molecular architectures. For this compound, future research will likely focus on moving beyond its simple salt form to create more intricate and functional structures. A key area of exploration involves using this compound as a ditopic linker ligand to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net The terminal guanidinium (B1211019) groups can coordinate with various metal ions, and the flexibility of the butane (B89635) chain allows for the formation of diverse and potentially porous frameworks. researchgate.net
Future synthetic strategies may include:
Self-Assembly of Hetero-multinuclear Complexes: Investigating the self-assembly of this compound with mixtures of metal ions (e.g., 3d-4f metal complexes) to create intricate, polynuclear structures with unique magnetic or luminescent properties. researchgate.net
Transmetalation Reactions: Exploring transmetalation as a method to synthesize more stable or functionally distinct complexes from pre-formed architectures. researchgate.net
Development of Redox-Active Complexes: Incorporating redox-active ligands or metal centers to create materials capable of electron transfer, which could be useful in catalysis or sensing applications. researchgate.net
Development of Advanced Functional Materials with Tunable Properties
The integration of this compound into larger material systems is a promising avenue for creating advanced functional materials with properties that can be tailored for specific applications. The strong hydrogen-bonding capabilities and permanent positive charge of the guanidinium groups can be leveraged to control the physical and chemical properties of polymers, gels, and composites.
Research in this area could lead to the development of:
Ion-Conducting Materials: Incorporating the dicationic this compound into polymer matrices could create materials with high ionic conductivity, suitable for applications in solid-state batteries or fuel cells. njust.edu.cn
Mechanically Enhanced Polymers: The strong, non-covalent interactions afforded by the guanidinium groups can act as cross-linking points in polymer chains, enhancing mechanical properties such as tensile strength and self-healing capabilities.
Smart Adhesives: Materials whose adhesive properties can be switched on or off by external stimuli, such as changes in pH, which would protonate or deprotonate the guanidinium groups and alter their binding affinity.
Table 1: Potential Functional Materials Based on this compound This table is interactive. You can sort and filter the data.
| Material Type | Key Feature | Potential Application | Tunable Property |
|---|---|---|---|
| Ion-Exchange Membranes | High density of cationic groups | Water purification, Fuel cells | Ion selectivity, Conductivity |
| Self-Healing Polymers | Reversible hydrogen bonding | Coatings, Soft robotics | Healing efficiency, Mechanical strength |
| pH-Responsive Hydrogels | Protonation/deprotonation of guanidinium | Drug delivery, Biosensors | Swelling ratio, Modulus |
Elucidation of Complex Supramolecular Assemblies for Stimuli-Responsive Systems
Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for building complex and functional systems from molecular components. nih.gov The this compound dication is an excellent candidate for constructing stimuli-responsive supramolecular assemblies due to its defined geometry and ability to engage in strong, directional hydrogen bonding and electrostatic interactions. nih.govresearchgate.net
Future research will likely explore:
Host-Guest Chemistry: The formation of inclusion complexes with macrocyclic hosts like cucurbiturils, calixarenes, or cyclodextrins. nih.govresearchgate.netthno.org The binding and release of the this compound guest could be controlled by external stimuli such as pH, temperature, or light, leading to the development of molecular switches or controlled-release systems. rsc.orgnih.gov
Ion-Pair Recognition: Using this compound as a receptor for anionic species, particularly polycarboxylates or other biologically relevant anions. This could be applied to the design of sensors or separation agents.
Self-Assembled Gels and Liquid Crystals: Under specific conditions of concentration and counter-ion choice, these dications could self-assemble into ordered, higher-level structures like fibers, which in turn could form viscoelastic gels or liquid crystalline phases.
Table 2: Examples of Stimuli-Responsive Systems with this compound This table is interactive. You can sort and filter the data.
| System Type | Stimulus | Molecular Mechanism | Potential Application |
|---|---|---|---|
| Host-Guest Complex | pH Change | Protonation/deprotonation alters binding affinity with host. rsc.org | Controlled drug delivery |
| Supramolecular Polymer | Temperature | Disruption of hydrogen bonds at elevated temperatures. rsc.org | Reversible adhesives, Smart coatings |
| Ion-Pair Assembly | Competitive Anion | Displacement of a reporter anion from the receptor. | Anion sensing |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioengineering
The true potential of this compound will be realized through collaborative, interdisciplinary research. ucsb.edu Its unique properties make it relevant to challenges in chemistry, materials science, and bioengineering. berkeley.eduusc.es
Chemistry & Materials Science: The synergy between synthetic chemists designing new this compound-based architectures and materials scientists characterizing their properties will be crucial. chronoshub.io This collaboration could lead to the creation of novel materials for energy storage, catalysis, and environmental remediation. njust.edu.cnfau.dejournaltocs.ac.uk
Bioengineering & Biomaterials: The guanidinium group is the functional part of the amino acid arginine, and it plays a key role in many biological recognition processes. This structural mimicry can be exploited in bioengineering. mdpi.com Researchers could develop this compound-containing biomaterials that promote cell adhesion or act as vectors for gene delivery. Its integration into hydrogels could also be used to create scaffolds for tissue engineering.
Sustainable Synthesis and Green Chemistry Approaches for Guanidinium Systems
As with all chemical manufacturing, future work on this compound and related compounds must prioritize sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. royalsocietypublishing.org
Key green approaches applicable to guanidinium synthesis include:
Alternative Solvents and Catalysts: Moving away from hazardous organic solvents towards greener alternatives like water or ionic liquids. researchgate.net The use of metal-free photocatalysts or electrochemistry presents an environmentally benign method for guanylation reactions. researchgate.net
Energy-Efficient Methods: Employing microwave-assisted or ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus preventing waste. royalsocietypublishing.org
Renewable Feedstocks: Exploring biosynthetic routes, for example, using engineered microorganisms to produce guanidine (B92328) from CO2 and nitrogen sources, represents a long-term goal for sustainable production. rsc.org
Table 3: Comparison of Synthetic Approaches for Guanidinium Compounds This table is interactive. You can sort and filter the data.
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Synthesis | Often involves multi-step reactions using stoichiometric, and sometimes hazardous, reagents like cyanamide (B42294) derivatives. | Well-established and high-yielding for certain substrates. | Generates significant waste, uses harsh conditions, poor atom economy. |
| Electrochemical Synthesis | Involves the in situ generation of thiourea (B124793) followed by electrolytic guanylation with amines. researchgate.net | Cost-effective, high functional group tolerance, environmentally friendly conditions (ambient temperature). researchgate.net | May require specialized equipment, scalability can be a challenge. |
| Photocatalytic Synthesis | Uses a metal-free photocatalyst (e.g., phenazine (B1670421) ethosulfate) and visible light to convert thioureas to guanidines in water. researchgate.net | Uses water as a solvent, operates at room temperature, metal-free. researchgate.net | Catalyst efficiency and separation can be issues, moderate to high yields. |
| Biosynthesis | Proposed de novo cycle in engineered cyanobacteria using CO2 and nitrogen sources, driven by photosynthesis. rsc.org | Ultimate green route using renewable resources, captures CO2. rsc.org | Currently at an early research stage, low productivity, complex biological engineering required. |
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for quantifying 1,4-Diguanidiniumylbutane in pharmaceutical formulations?
- Methodology : Optimize high-performance liquid chromatography (HPLC) with diode-array detection (DAD) using a C18 column. Key parameters include organic solvent ratio (e.g., acetonitrile-water at 70:30), buffer pH (e.g., pH 5 with 10 mM CH₃COOH-CH₃COONa), and temperature (30°C). Validate with linearity (μg/mL range), precision (RSD <5%), and accuracy (>98%) tests. This approach mirrors validated methods for structurally similar 1,4-dihydropyridines .
- Data Handling : Use calibration curves and inter-day reproducibility assessments to ensure robustness.
Q. How can researchers assess the photostability of this compound under controlled conditions?
- Methodology : Conduct photodegradation studies under ICH Q1B guidelines using UV light exposure. Monitor degradation via spectrophotometry at 237 nm, similar to 1,4-dihydropyridines. Analyze spectral data with multivariate curve resolution (MCR) to identify degradation products and pathways .
- Key Variables : Track substituent effects (e.g., halogen atoms in R1/R2 positions) to predict stability trends. Fluorine substitution enhances stability, while chlorine accelerates degradation .
Q. What synthesis strategies yield high-purity this compound?
- Methodology : Adapt multi-step organic synthesis protocols for analogous compounds (e.g., 1,4-diphenylbutane). Use catalysts like nickel(II) chloride or ruthenium complexes in dimethyl sulfoxide (DMSO) at 50°C for 24 hours. Purify via flash column chromatography and confirm purity with GC-MS or NMR .
- Quality Control : Include hydrolysis, extraction, and drying steps to minimize impurities.
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) elucidate the metabolic pathways of this compound derivatives?
- Methodology : Synthesize deuterated analogs (e.g., this compound-d4) to study isotopic effects on reaction kinetics and metabolite identification. Use LC-MS/MS to trace labeled compounds in in vitro hepatic microsomal assays, as demonstrated for deuterated 1,4-dibromobutane .
- Data Analysis : Compare deuterated vs. non-deuterated compounds to distinguish enzymatic vs. non-enzymatic degradation pathways.
Q. What experimental designs resolve conflicting data in photodegradation mechanisms of this compound?
- Methodology : Apply chemometric tools like partial least squares (PLS) regression or principal component analysis (PCA) to deconvolute overlapping UV spectral data. This approach effectively identified multiple photoproducts in 1,4-dihydropyridines, resolving ambiguities in degradation pathways .
- Case Study : For anomalous results, perform stress testing under varied pH, light intensity, and oxygen levels to isolate contributing factors.
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodology : Use in silico tools (e.g., molecular dynamics simulations, QSAR models) to predict logP, bioavailability, and CYP450 interaction. Validate predictions with in vitro assays, as done for 1,4-dihydropyridine calcium channel blockers .
- Data Integration : Cross-reference computational results with experimental HPLC retention times and plasma protein binding assays.
Methodological Considerations
- Systematic Reviews : Follow Cochrane Handbook guidelines for synthesizing pharmacological data. Use PRISMA frameworks to ensure transparency in literature selection and bias assessment .
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and raw spectral data in open-access repositories to facilitate replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
